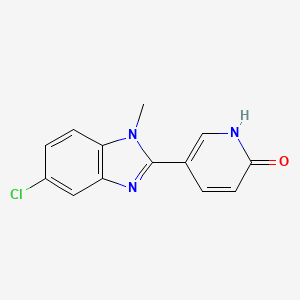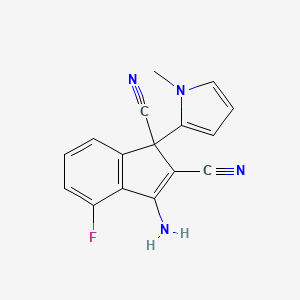![molecular formula C19H15ClN4O2 B3036803 3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole CAS No. 400080-29-7](/img/structure/B3036803.png)
3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole
Descripción general
Descripción
3-[(4-Chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole (also known as CMPI) is an organic compound belonging to the family of triazoles. It is a heterocyclic compound containing three nitrogen atoms and one oxygen atom. CMPI is used as an intermediate for the synthesis of various pharmaceuticals and agrochemicals, and is also used in scientific research applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has indicated that derivatives of 1,2,4-triazole, including compounds similar to 3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole, have been synthesized and evaluated for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various derivatives and found some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Lipase and α-Glucosidase Inhibition
Some novel heterocyclic compounds derived from triazoles have been investigated for their inhibitory effects on lipase and α-glucosidase. A study by Bekircan et al. (2015) used a similar triazole compound as a starting point and found that certain derivatives exhibited significant anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).
Anti-Inflammatory and Molluscicidal Agents
El Shehry et al. (2010) reported the synthesis of triazole derivatives with anti-inflammatory and molluscicidal properties. Their research demonstrated that certain synthesized compounds showed potent anti-inflammatory activities in a dose-dependent manner and also exhibited promising molluscicidal activities (El Shehry et al., 2010).
Antimicrobial Screening of Aryloxy Compounds
Chakraborty et al. (2014) synthesized and characterized new 1H-benzo[d]imidazole derivatives of triazole. These compounds, including those related to 3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole, were screened for antibacterial and antifungal activity, showing appreciable antifungal activity (Chakraborty et al., 2014).
Anticonvulsant Activity
Compounds related to 3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole, such as 1-acyl-3-phenyl-5-alkyltriazoles, have been synthesized and evaluated for anti-inflammatory activity, showing promise as nonacidic antiinflammatory agents. This indicates potential applications in the treatment of conditions like epilepsy and related disorders (Wade et al., 1982).
Crystal Structures and Intermolecular Interactions
The crystal structures of compounds related to triazoles have been studied, which provides valuable insights into their potential applications in various fields, including medicinal chemistry. For example, the study of the crystal structure of difenoconazole, a compound related to triazoles, helps in understanding the molecular interactions and stability of such compounds (Cho et al., 2014).
Propiedades
IUPAC Name |
4-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-12-17(18(24-26-12)13-5-3-2-4-6-13)19-21-16(22-23-19)11-25-15-9-7-14(20)8-10-15/h2-10H,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZMCFOWOCHJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NNC(=N3)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,4-difluorophenyl)-4-methyl-6-[2-(4-pyridinyl)-4-pyrimidinyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3036725.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3036726.png)
![4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine](/img/structure/B3036727.png)
![2,2-dimethyl-N-[(4-methylbenzoyl)oxy]propanamide](/img/structure/B3036728.png)
![4-chloro-N-[(2,2-dimethylpropanoyl)oxy]benzenecarboxamide](/img/structure/B3036729.png)
![[5-[(Z)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone](/img/structure/B3036730.png)


![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3036739.png)


![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3036742.png)